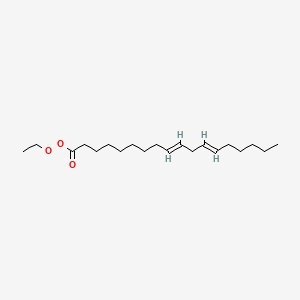
5-Chlorothiophen-2-YlboronicAcid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorothiophen-2-Ylboronic Acid is an organoboron compound with the molecular formula C4H4BClO2S. It is a derivative of thiophene, where a chlorine atom is substituted at the 5-position and a boronic acid group is attached at the 2-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophen-2-Ylboronic Acid typically involves the reaction of 5-chlorothiophene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 5-chlorothiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 5-Chlorothiophen-2-Ylboronic Acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving 5-Chlorothiophen-2-Ylboronic Acid. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions, leading to various substituted thiophene derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols/Phenols: Formed through oxidation of the boronic acid group.
Substituted Thiophenes: Formed through nucleophilic substitution of the chlorine atom.
Wissenschaftliche Forschungsanwendungen
5-Chlorothiophen-2-Ylboronic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 5-Chlorothiophen-2-Ylboronic Acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, while the palladium catalyst facilitates the reaction by stabilizing the intermediates.
Vergleich Mit ähnlichen Verbindungen
- 3-Chlorothiophen-2-Ylboronic Acid
- 5-Bromothiophen-2-Ylboronic Acid
- 5-Methylthiophen-2-Ylboronic Acid
Comparison:
- Reactivity: 5-Chlorothiophen-2-Ylboronic Acid is more reactive in cross-coupling reactions compared to its brominated counterpart due to the higher reactivity of the chlorine atom.
- Selectivity: The position of the boronic acid group influences the selectivity of the reactions. For instance, 3-Chlorothiophen-2-Ylboronic Acid may exhibit different regioselectivity compared to 5-Chlorothiophen-2-Ylboronic Acid.
- Applications: While all these compounds are used in organic synthesis, 5-Chlorothiophen-2-Ylboronic Acid is particularly favored for its balance of reactivity and stability.
Eigenschaften
CAS-Nummer |
162607-48-3 |
|---|---|
Molekularformel |
C4H4BClO2S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-benzylidene-3-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1170514.png)


